(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide synthesis protocol
(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide
This guide provides a comprehensive, technically detailed protocol for the synthesis of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, a valuable chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer insights into the causality of experimental choices, ensuring a reproducible and well-understood synthetic process.
Strategic Overview and Rationale
(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide belongs to the family of hydroxyiminoacetamides, which are precursors to α-keto amides—a privileged motif in medicinal chemistry known for its role in covalent inhibitors and its favorable pharmacokinetic properties.[1] The synthesis strategy detailed herein is a robust two-step process designed for clarity, control, and efficiency.
The pathway involves:
-
Acylation: Synthesis of the intermediate, N-(2-fluorophenyl)-2-chloroacetamide, via nucleophilic acyl substitution.
-
Oximation: Conversion of the chloro-intermediate to the final hydroxyimino product through nucleophilic substitution with hydroxylamine.
This approach allows for the isolation and purification of the intermediate, ensuring the final product's high purity.
Caption: High-level two-step synthesis pathway.
Mandatory Safety Protocols and Hazard Management
Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this protocol are hazardous and must be handled with appropriate personal protective equipment (PPE) and engineering controls.
| Reagent | Key Hazards | Recommended Handling Procedures |
| 2-Fluoroaniline | Toxic, potential carcinogen, suspected mutagen, skin and eye damage, cyanosis risk.[2] | Handle in a chemical fume hood. Wear nitrile gloves (EN 374), a face shield (EN 166), and a lab coat.[2] Avoid inhalation and skin contact. Emergency eyewash and safety showers must be accessible.[2] |
| Chloroacetyl Chloride | Toxic, corrosive, causes severe skin burns and eye damage, reacts violently with water. | Work exclusively in a chemical fume hood. Use acid-resistant gloves and full facial protection. Handle under an inert atmosphere (e.g., nitrogen) and keep away from moisture. |
| Hydroxylamine HCl | Skin and respiratory irritant, potential for explosive decomposition upon heating. | Handle in a well-ventilated area or fume hood. Avoid creating dust. Do not heat the solid material. |
| Triethylamine | Flammable, corrosive, causes skin and eye burns. | Handle in a fume hood. Keep away from ignition sources. Wear appropriate gloves and eye protection. |
Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous waste. Do not discharge into drains.[2]
Part 1: Synthesis of N-(2-fluorophenyl)-2-chloroacetamide (Intermediate)
This initial step involves the formation of an amide bond through the reaction of a primary amine (2-fluoroaniline) with an acyl chloride (chloroacetyl chloride). This is a classic nucleophilic acyl substitution reaction.
Underlying Mechanism: Nucleophilic Acyl Substitution
The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen (facilitated by a mild base like triethylamine), yields the stable amide product. The use of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][4]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Fluoroaniline | 111.12 | 5.56 g | 0.05 |
| Chloroacetyl Chloride | 112.94 | 6.21 g (4.2 mL) | 0.055 |
| Triethylamine | 101.19 | 5.57 g (7.6 mL) | 0.055 |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagent Addition: To the flask, add 2-fluoroaniline (0.05 mol) and 100 mL of dry dichloromethane. Begin stirring.
-
Add triethylamine (0.055 mol) to the solution.
-
Slow Addition: Dissolve chloroacetyl chloride (0.055 mol) in 20 mL of dry DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.[4]
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield N-(2-fluorophenyl)-2-chloroacetamide as a solid.
Characterization (Anticipated)
The structure of the intermediate can be confirmed using standard analytical techniques. Based on similar compounds, the following spectral data can be anticipated:[5][6]
-
¹H NMR: Peaks corresponding to the aromatic protons (multiplet, ~7.0-8.2 ppm), the amide proton (broad singlet, ~8.5-9.5 ppm), and the methylene protons adjacent to the chlorine (singlet, ~4.2-4.4 ppm).
-
¹³C NMR: Resonances for the carbonyl carbon (~164-166 ppm), aromatic carbons, and the methylene carbon (~42-44 ppm).
Part 2: Synthesis of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (Final Product)
This step converts the chloroacetamide intermediate into the target oxime via nucleophilic substitution of the chloride atom by hydroxylamine. The (E)-isomer is typically the thermodynamically more stable product.
Underlying Mechanism: Oximation
Hydroxylamine (NH₂OH) acts as a nucleophile, displacing the chloride ion from the α-carbon of the chloroacetamide intermediate. The reaction proceeds via an SN2 mechanism. The resulting product is an oxime, characterized by the C=N-OH functional group. This reaction is analogous to the formation of oximes from α-keto acids and hydroxylamine derivatives.[7] A similar synthesis for the N-(4-chlorophenyl) analogue confirms the viability of this approach.[8]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-(2-fluorophenyl)-2-chloroacetamide | 187.59 | 9.38 g | 0.05 |
| Hydroxylamine Hydrochloride | 69.49 | 10.42 g | 0.15 |
| Sodium Sulfate (anhydrous) | 142.04 | 21.3 g | 0.15 |
| Deionized Water | - | 150 mL | - |
| Concentrated HCl | - | 3 mL | - |
Procedure:
-
Solution Preparation: In a 500 mL three-neck flask equipped with a stirrer and reflux condenser, dissolve sodium sulfate (0.15 mol) in 150 mL of water.
-
To this solution, add N-(2-fluorophenyl)-2-chloroacetamide (0.05 mol) and concentrated HCl (3 mL).
-
Reagent Addition: While stirring, add hydroxylamine hydrochloride (0.15 mol) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. A precipitate may form as the reaction proceeds.
-
Monitoring: Monitor the reaction for 3-5 hours. The reaction can be tracked by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Isolation: After the reaction is complete, cool the flask in an ice bath. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any unreacted salts.
-
Drying: Dry the product in a vacuum oven at 40-50 °C. If needed, the product can be further purified by recrystallization from ethanol to yield pure (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.
Characterization (Anticipated)
The final product's identity should be confirmed. Public chemical databases provide expected properties for the analogous (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, which can serve as a guide.[9][10]
-
Molecular Formula: C₈H₇FN₂O₂
-
Molar Mass: 182.15 g/mol
-
¹H NMR: Signals for aromatic protons, the amide N-H, the oxime O-H, and the C-H of the C=NOH group.
-
FT-IR: Characteristic peaks for N-H stretching, O-H stretching, C=O stretching (amide), and C=N stretching (oxime).
Integrated Synthesis Workflow
The following diagram illustrates the logical flow of the entire synthesis, from reagent preparation to final product analysis.
Caption: Detailed experimental workflow for the synthesis.
Conclusion
This guide outlines a reliable and well-rationalized two-step synthesis for (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide. By providing detailed protocols, mechanistic insights, and critical safety information, this document serves as a practical resource for laboratory professionals. Adherence to the described procedures and safety measures is paramount for achieving a successful and safe synthetic outcome.
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ResearchGate. Acetonitrile and N-Chloroacetamide Formation from the Reaction of Acetaldehyde and Monochloramine.
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